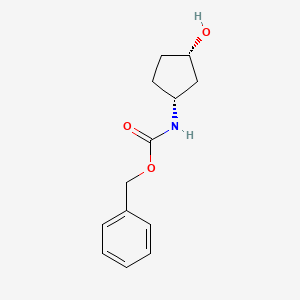

Benzyl ((1r,3s)-3-hydroxycyclopentyl)carbamate

CAS No.:

Cat. No.: VC13615770

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO3 |

|---|---|

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | benzyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate |

| Standard InChI | InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m1/s1 |

| Standard InChI Key | BOLLUGKKOBOJGH-NEPJUHHUSA-N |

| Isomeric SMILES | C1C[C@@H](C[C@@H]1NC(=O)OCC2=CC=CC=C2)O |

| SMILES | C1CC(CC1NC(=O)OCC2=CC=CC=C2)O |

| Canonical SMILES | C1CC(CC1NC(=O)OCC2=CC=CC=C2)O |

Introduction

Benzyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a complex organic compound with the CAS number 124555-31-3. It is primarily used in scientific research as an intermediate in drug synthesis and as a reagent in organic reactions. The compound's structure includes a benzyl group linked to a carbamate moiety and a cyclopentyl ring with a hydroxyl substituent, which plays a crucial role in its chemical and biological properties.

Synthesis of Benzyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

The synthesis of this compound typically involves the reaction of benzyl chloroformate with (1R,3S)-3-hydroxycyclopentylamine. This reaction is facilitated by the presence of a base, such as triethylamine, which neutralizes the hydrochloric acid produced during the reaction. The process can be optimized using automated reactors to enhance consistency and yield in industrial settings. Techniques like recrystallization or chromatography are often employed for purification.

Applications and Mechanism of Action

Benzyl ((1R,3S)-3-hydroxycyclopentyl)carbamate serves as a protecting group for amines during peptide synthesis, preventing unwanted reactions. This protecting group can be removed under mild conditions, such as catalytic hydrogenation, allowing for the regeneration of free amines.

Research Findings and Biological Activity

While specific biological activities of Benzyl ((1R,3S)-3-hydroxycyclopentyl)carbamate are not detailed in the available literature, compounds with similar structures, such as carbamates, are known to interact with biological targets, influencing enzyme activity and receptor binding. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar compounds, such as Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate, exhibit distinct steric and electronic properties due to their ring size and stereochemistry. These differences can significantly influence reactivity and interactions with biological targets.

| Compound | Ring Size | Stereochemistry | Notable Activity |

|---|---|---|---|

| Benzyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | Cyclopentyl | (1R,3S) | Potential intermediate in drug synthesis |

| Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate | Cyclohexyl | (1R,3S) | Analgesic and anti-inflammatory properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume